molecular formula C9H6FNO B3194541 7-Quinolinol, 6-fluoro- CAS No. 851985-94-9

7-Quinolinol, 6-fluoro-

Cat. No.: B3194541
CAS No.: 851985-94-9
M. Wt: 163.15 g/mol
InChI Key: WYRDNIIRBIQMCJ-UHFFFAOYSA-N
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Description

7-Quinolinol, 6-fluoro- is a fluorinated derivative of quinolinol, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinolinol, 6-fluoro- typically involves the fluorination of quinolinol derivatives. One common method is the Skraup synthesis, which starts with 2-amino-5-fluorophenol. This compound undergoes cyclization and subsequent functionalization to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of 7-Quinolinol, 6-fluoro- often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Quinolinol, 6-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce various fluorinated quinoline compounds .

Scientific Research Applications

7-Quinolinol, 6-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Quinolinol, 6-fluoro- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

  • 5-Fluoroquinolinol
  • 6-Fluoroquinolinol
  • 8-Fluoroquinolinol

Comparison: Compared to its analogs, 7-Quinolinol, 6-fluoro- is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties, making 7-Quinolinol, 6-fluoro- particularly valuable in certain applications .

Properties

IUPAC Name

6-fluoroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDNIIRBIQMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668938
Record name 6-Fluoroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851985-94-9
Record name 6-Fluoroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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